molecular formula C11H15N3O3 B2479333 Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate CAS No. 2008482-17-3

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate

Cat. No. B2479333
M. Wt: 237.259
InChI Key: UREOAKAZYUGOEX-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271 . It is used for industrial purposes .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . For a detailed structural analysis, please refer to a reliable chemistry database or a professional chemist.

Scientific Research Applications

Photocatalyzed Amination

  • A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, leading to the assembly of 3-aminochromones under mild conditions and broadening the applications of this photocatalyzed protocol (Wang et al., 2022).

Preparation for Diels-Alder Reaction

  • Tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate used in the preparation and Diels-Alder reaction of a 2‐Amido Substituted Furan (Padwa et al., 2003).

Asymmetric Mannich Reaction

  • Used in the synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate by Asymmetric Mannich Reaction (Yang et al., 2009).

Involvement in Isostructural Compounds

  • Part of the family of isostructural compounds with the formula BocNHCH2CCCCX in the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives (Baillargeon et al., 2017).

Reactivity of N-(3-thienyl)carbamates

  • Tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates used in the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles (Brugier et al., 2001).

Histamine H4 Receptor Ligands

Enantioselective Synthesis

  • Used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Synthesis of Protease Inhibitors

  • Enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate as building blocks for novel protease inhibitors (Ghosh et al., 2017).

Boc-Involved Neighboring Group Participation

  • In thionyl chloride–mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate (Li et al., 2015).

Scale-Up of Kulinkovich–Szymoniak Cyclopropanation

  • Used in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Safety And Hazards

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate should not be released into the environment . In case of contact with skin or eyes, rinse thoroughly with plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician . Always use personal protective equipment as required .

properties

IUPAC Name

tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-6-9(15)8-4-12-7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREOAKAZYUGOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CN=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate

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